Pyrrolidin-2-one is a five-membered lactam found in various natural products and synthetic compounds. Derivatives of pyrrolidin-2-one, particularly those substituted at the 1- and 3- positions, are frequently investigated in medicinal chemistry due to their diverse biological activities. These activities stem from their ability to mimic peptide bonds and interact with a wide range of biological targets. [, , , , , , ]
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are cyclic amides characterized by a five-membered ring containing both nitrogen and carbon atoms. The compound features a pyrazole moiety, which is a five-membered ring containing two adjacent nitrogen atoms. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various methods, primarily involving the reaction of hydrazides with diketones or other suitable precursors. Notably, research has highlighted its synthesis, structure, and biological activity, indicating that it may possess nootropic and anxiolytic properties .
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is classified as:
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves the cyclocondensation of appropriate hydrazides with diketones such as 2,4-pentanedione. The process can be catalyzed by acids like hydrochloric acid or p-toluenesulfonic acid, which facilitate the formation of the pyrrolidinone structure.
The compound can undergo various chemical reactions typical of pyrrolidinones and pyrazoles, including:
The formation of derivatives often requires careful control of reaction conditions to prevent hydrolysis or unwanted side reactions. For example, using specific catalysts can enhance yields and selectivity .
The mechanism of action for compounds like 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one often involves modulation of neurotransmitter systems in the brain. Specifically, it may influence pathways related to anxiety and cognition due to its structural similarities with known psychoactive compounds.
Research indicates potential interactions with receptors involved in cognitive functions and mood regulation, although detailed mechanistic studies are still required to fully elucidate its pharmacological profile .
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has potential applications in:
Research continues to explore its utility in various therapeutic areas due to its unique structural characteristics and biological activities .
Regioselective construction of the C–N bond between the pyrazole and pyrrolidinone rings is critical for synthesizing 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one. The 1-methylpyrazol-4-yl group acts as a nitrogen-based nucleophile, requiring precise control to avoid N2 regioisomer formation. Modern approaches leverage transition-metal catalysis to achieve high regiocontrol. The Buchwald-Hartwig amination employs palladium catalysts with bulky phosphine ligands (e.g., BrettPhos or tBuBrettPhos) to couple 4-iodo-1-methylpyrazole with pyrrolidin-4-one derivatives, achieving yields exceeding 85% [3] . Copper-mediated Ullmann-type reactions offer a cost-effective alternative, utilizing quebrachitol as a chiral ligand to facilitate C–N coupling under mild conditions with unactivated aryl chlorides .
Direct C–H arylation strategies are emerging to bypass prefunctionalization. Palladium-catalyzed C–H activation at the C4 position of 1-methylpyrazole occurs efficiently when using electron-deficient pyrrolidinone substrates, though competing side reactions necessitate careful tuning of oxidants and directing groups. Recent advances in de novo pyrazole synthesis—such as silver-mediated [3+2] cycloadditions or visible-light-driven annulations—enable in situ incorporation of the pyrrolidinone moiety, streamlining access to polysubstituted variants . Commercial availability of this scaffold (e.g., Molport’s BMLF framework) underscores its utility as a building block for drug discovery [4].
Table 1: Regioselective C–N Bond Formation Strategies
Method | Catalyst System | Key Substrate(s) | Yield Range | Regioselectivity (N1:N2 Ratio) |
---|---|---|---|---|
Buchwald-Hartwig | Pd(OAc)₂/tBuBrettPhos | 4-Iodo-1-methylpyrazole | 78–92% | >99:1 |
Ullmann Coupling | CuI/L-(-)-Quebrachitol | 4-Chloro-1-methylpyrazole | 65–88% | 97:3 |
Direct C–H Arylation | Pd(OAc)₂/PivOH | 1-Methylpyrazole | 50–75% | >95:5 |
De Novo Cyclization | Ag₂CO₃ or Ru₃(CO)₁₂ | Hydrazines + 1,3-Dicarbonyls | 70–90% | N/A |
Annulation methodologies enable convergent assembly of the pyrrolidinone core while simultaneously introducing the pyrazole unit. Ni-catalyzed reductive [4+2] annulations between α,β-unsaturated N-arylamides and 1-methyl-4-formylpyrazole leverage borrowing hydrogen mechanisms. A recyclable nickel coordination polymer (Ni-CIA) facilitates this transformation, exhibiting high ion diffusion efficiency and enabling catalyst reuse for ≥5 cycles without significant activity loss [2]. Similarly, hydrochloric acid-mediated [4+2] annulations of cyanamides with 2-keto aryl precursors afford quinazoline-pyrrolidinone hybrids, though corrosive reagents limit scalability [2].
Table 2: Annulation Strategies for Pyrrolidinone-Pyrazole Scaffolds
Annulation Type | Catalyst | Key Advantages | Limitations | Yield Range |
---|---|---|---|---|
[4+2] Reductive | Ni-CIA polymer | Recyclable (5 cycles); no inert atmosphere | Limited substrate scope | 80–95% |
Acid-Mediated [4+2] | HCl | Broad substrate tolerance | Corrosive reagents; low atom economy | 60–82% |
Au-Catalyzed [4+2] | Au(I)/Dppm | Mild conditions; functional group tolerance | High catalyst cost | 70–90% |
Metal-Free [4+2] | MSA/NaI | No transition metals; simple operation | Long reaction times (24 h) | 75–93% |
Pharmaceutical applications of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one demand tolerance of sensitive functional groups (e.g., halides, boronic esters, or unprotected amines). Traditional Pd-catalyzed cross-couplings are often inhibited by coordinating motifs, necessitating tailored ligand systems. A dual-ligand approach combining strongly coordinating phosphines (SPhos) with chelating 2-hydroxypyridine enhances robustness in C–H arylation of bicyclic N-heteroaromatics. In situ XAS studies confirm ligand co-coordination on Pd, preventing catalyst deactivation by heteroatom-rich pharmacophores [3].
N-Heterocyclic carbene (NHC) ligands address steric challenges in tetra-ortho-substituted biaryl syntheses. Bulky NHCs (e.g., IPr* or SIPr) accelerate reductive elimination in Suzuki-Miyaura couplings involving sterically encumbered pyrazolylboronic esters. Nickel catalysis expands electrophile scope to include pyridyl ethers and alkyl halides, though competitive protodeborylation remains a hurdle for electron-deficient pyrazoles [3] [6]. Computational ligand screening (e.g., M06-2X DFT methods) predicts optimal steric/electronic profiles for challenging substrates [5].
Asymmetric synthesis of enantiopure 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one targets the C3/C4 stereocenters of the pyrrolidinone ring. N-Heterocyclic carbene (NHC) organocatalysis enables [4+2] annulations between β-silyl enones and enals, forming γ-lactam-pyrrolidinones with >90% ee. DFT studies reveal a six-step mechanism: (i) NHC addition to enal Si-face, (ii) proton transfer to Breslow intermediate, (iii) enolate formation, (iv) stereodetermining Michael addition (C–C bond formation), (v) lactonization, and (vi) product release [5]. Stereoselectivity arises from London dispersion forces between the β-silyl group and NHC mesityl substituents during the Michael step [5].
Metal-free alternatives employ chiral phosphoric acids (CPAs) for desymmetrization of prochiral 4-substituted pyrrolidin-2-ones. For example, L-ramipril-derived CPAs catalyze enantioselective aminations at C4, though yields rarely exceed 70% [2]. Electrophilic cyclization of α,β-unsaturated N-arylamides using Evans’ oxazolidinone auxiliaries delivers 3,4-disubstituted pyrrolidinones with >95% de, albeit via stoichiometric chiral reagent use [8].
Table 3: Enantioselective Methods for Pyrrolidinone Derivatives
Method | Catalyst/Reagent | Key Step | ee | Yield |
---|---|---|---|---|
NHC Organocatalysis | Triazolium salt/DTBM-Segphos | Michael addition | 90–98% | 65–85% |
Chiral Phosphoric Acid | L-Ramipril-derived CPA | Iminium desymmetrization | 80–92% | 50–70% |
Auxiliary-Mediated | Evans’ oxazolidinone | Diastereoselective cyclization | >95% de | 75–88% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9